molecular formula C10H17NO4 B14314955 2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate CAS No. 106685-65-8

2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate

Cat. No.: B14314955
CAS No.: 106685-65-8
M. Wt: 215.25 g/mol
InChI Key: KJBSLIMKDAABSU-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with 2-(Acetyloxy)-2-methylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, while the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate enzyme activity and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobut-2-enoate: A similar compound with a methyl ester group instead of the 2-(Acetyloxy)-2-methylpropyl group.

    Ethyl 3-aminobut-2-enoate: Another analog with an ethyl ester group.

    Isopropyl 3-aminobut-2-enoate: Contains an isopropyl ester group.

Uniqueness

2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2-acetyloxy-2-methylpropyl) 3-aminobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5H,6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBSLIMKDAABSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCC(C)(C)OC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30762523
Record name 2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30762523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106685-65-8
Record name 2-(Acetyloxy)-2-methylpropyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30762523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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